molecular formula C13H10O2S B8706868 Thioxanthene, 10,10-dioxide

Thioxanthene, 10,10-dioxide

Cat. No.: B8706868
M. Wt: 230.28 g/mol
InChI Key: XEIVFUWZYMWLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioxanthene, 10,10-dioxide is a useful research compound. Its molecular formula is C13H10O2S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thioxanthene derivatives have been extensively studied for their biological activities. Notably, thioxanthen-9-one-10,10-dioxide has shown potential in the following areas:

  • Antitumor Activity : Research indicates that thioxanthen-9-one-10,10-dioxide and its derivatives exhibit anti-tumor properties. A study synthesized a library of 3-substituted thioxanthen-9-one-10,10-dioxide compounds and screened them for activity against breast cancer gene 1 and hepatitis C virus. The findings suggested that these compounds could act as effective inhibitors due to their structural properties .
  • Monoamine Oxidase Inhibition : Certain derivatives of thioxanthen-9-one-10,10-dioxide have been identified as selective inhibitors of monoamine oxidases. This property is significant for developing treatments for disorders like depression and Parkinson’s disease .

Synthetic Methodologies

The synthesis of thioxanthene derivatives is crucial for exploring their applications. Various methods have been developed:

  • Parallel Synthesis : A method for the parallel synthesis of thioxanthenone derivatives has been established. This approach allows for the rapid generation of a library of compounds that can be screened for biological activity .
  • Microwave-Assisted Synthesis : Microwave-assisted protocols have been employed to enhance the efficiency of synthesizing thioxanthenone derivatives. This method improves yields and reduces reaction times compared to traditional methods .

Material Science Applications

Thioxanthene, 10,10-dioxide also finds applications in materials science:

  • Organic Electroluminescent Devices : Recent patents have reported the use of spirofluorene thioxanthene-10,10-dioxide derivatives in organic electroluminescent devices. These materials exhibit promising properties for use in display technologies due to their luminescent characteristics .

Photochromic Properties

Thioxanthene derivatives exhibit unique photochromic properties that are valuable in various applications:

  • Photoisomerization : Research has shown that certain thioxanthene compounds undergo trans-cis photoisomerization, which can be utilized in developing photoresponsive materials. These materials can change their properties upon exposure to light, making them suitable for applications in smart coatings and sensors .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Biological ActivityAntitumor agentsEffective inhibitors against cancer and viruses
Monoamine oxidase inhibitorsPotential treatments for neurological disorders
Synthetic MethodologiesParallel synthesisRapid generation of bioactive compounds
Microwave-assisted synthesisIncreased efficiency in compound synthesis
Material ScienceOrganic electroluminescent devicesPromising luminescent properties for display tech
Photochromic PropertiesSmart coatings and sensorsLight-responsive behavior through photoisomerization

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

9H-thioxanthene 10,10-dioxide

InChI

InChI=1S/C13H10O2S/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

XEIVFUWZYMWLEP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thioxanthene, 29 (2.9 g, 14.6 mmol) was dissolved in glacial acetic acid (90 mL). While under argon, the solution was treated with hydrogen peroxide (6.12 mL, 62.9 mmol of a 35% by wt water solution) and the reaction stirred at 100° C. for 1.5 hr. The reaction was cooled to room temperature, poured into water (250 mL), stirred 0.5 hrs and filtered to give a white solid. The solid was dissolved in CH2Cl2, washed with 5% sodium bisulfite (aq), dried over Na2SO4, filtered and concentrated to dryness in vacuo. Treatment of the resulting oil with methanol gave the title compound as a white solid.
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